

A Comparative Analysis of the Pharmacokinetic Properties of Piperazine Analogs in Drug Discovery

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Compound of Interest

Compound Name: 2-(Piperazin-1-yl)acetonitrile

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For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Pharmacokinetic Profiles with Supporting Experimental Data

The piperazine ring is a cornerstone in medicinal chemistry, integral to the structure of numerous approved drugs due to its favorable physicochemical properties.^[1] However, the pharmacokinetic (PK) behavior of piperazine-containing compounds can vary significantly based on their substitution patterns. This guide provides a comparative analysis of the pharmacokinetic properties of piperazine analogs, with a focus on illustrating the range of absorption, distribution, metabolism, and excretion (ADME) profiles observed. While a direct head-to-head comparison of various **2-(Piperazin-1-yl)acetonitrile** analogs is not readily available in the public domain, this guide synthesizes existing data on structurally related piperazine derivatives to offer valuable insights for drug development.

Comparative Pharmacokinetic Data

The following tables summarize key pharmacokinetic parameters for several piperazine-containing compounds, illustrating the diversity in their in vivo behavior. These examples serve as a surrogate to understand the potential variations among **2-(Piperazin-1-yl)acetonitrile** analogs.

Compound/Analogue (Species)	Dose & Route	Cmax (ng/mL)	Tmax (h)	AUC (ng·h/mL)	t1/2 (h)	Oral Bioavailability (%)	Reference
1-(2-pyrimidinyl)-piperazine (1-PP) (Rat)	10 mg/kg, IV	-	-	-	1.32	-	[2]
GNE-A (Rat)	10 mg/kg, PO	210	4.0	2740	1.67	11.2	[3]
GNE-A (Mouse)	10 mg/kg, PO	1630	2.0	11100	2.38	88.0	[3]
GNE-A (Dog)	2 mg/kg, PO	1200	4.0	20500	16.3	55.8	[3]
GNE-A (Monkey)	2 mg/kg, PO	1220	4.0	10200	4.10	72.4	[3]
MRTX1133 (Rat)	25 mg/kg, PO	129.9	0.75	-	1.12	2.92	[4]

Table 1: Comparative in vivo pharmacokinetic parameters of selected piperazine analogs.

Compound/Analog (Species)	Clearance (mL/min/kg)	Volume of Distribution (Vd) (L/kg)	Plasma Protein Binding (%)
1-(2-pyrimidinyl)- piperazine (1-PP) (Rat)	8.2	-	-
GNE-A (Rat)	36.6	4.4	98.7
GNE-A (Mouse)	15.8	2.1	96.7
GNE-A (Dog)	2.44	9.0	99.0
GNE-A (Monkey)	13.9	2.7	98.8

Table 2: Comparative clearance, volume of distribution, and plasma protein binding of selected piperazine analogs.

Experimental Protocols

To ensure the generation of robust and comparable pharmacokinetic data, standardized experimental methodologies are crucial. Below are detailed protocols for key in vivo and in vitro experiments.

In Vivo Pharmacokinetic Study in Rodents

- Animal Model: Male Sprague-Dawley rats (250-300g) are commonly used. Animals are fasted overnight before dosing.
- Drug Administration:
 - Intravenous (IV): The compound is dissolved in a suitable vehicle (e.g., 5% DMSO, 10% Solutol HS 15, 85% saline) and administered as a bolus dose (e.g., 5 mg/kg) via the tail vein.
 - Oral (PO): The compound is suspended or dissolved in an appropriate vehicle (e.g., 0.5% methylcellulose in water) and administered by oral gavage (e.g., 10 mg/kg).

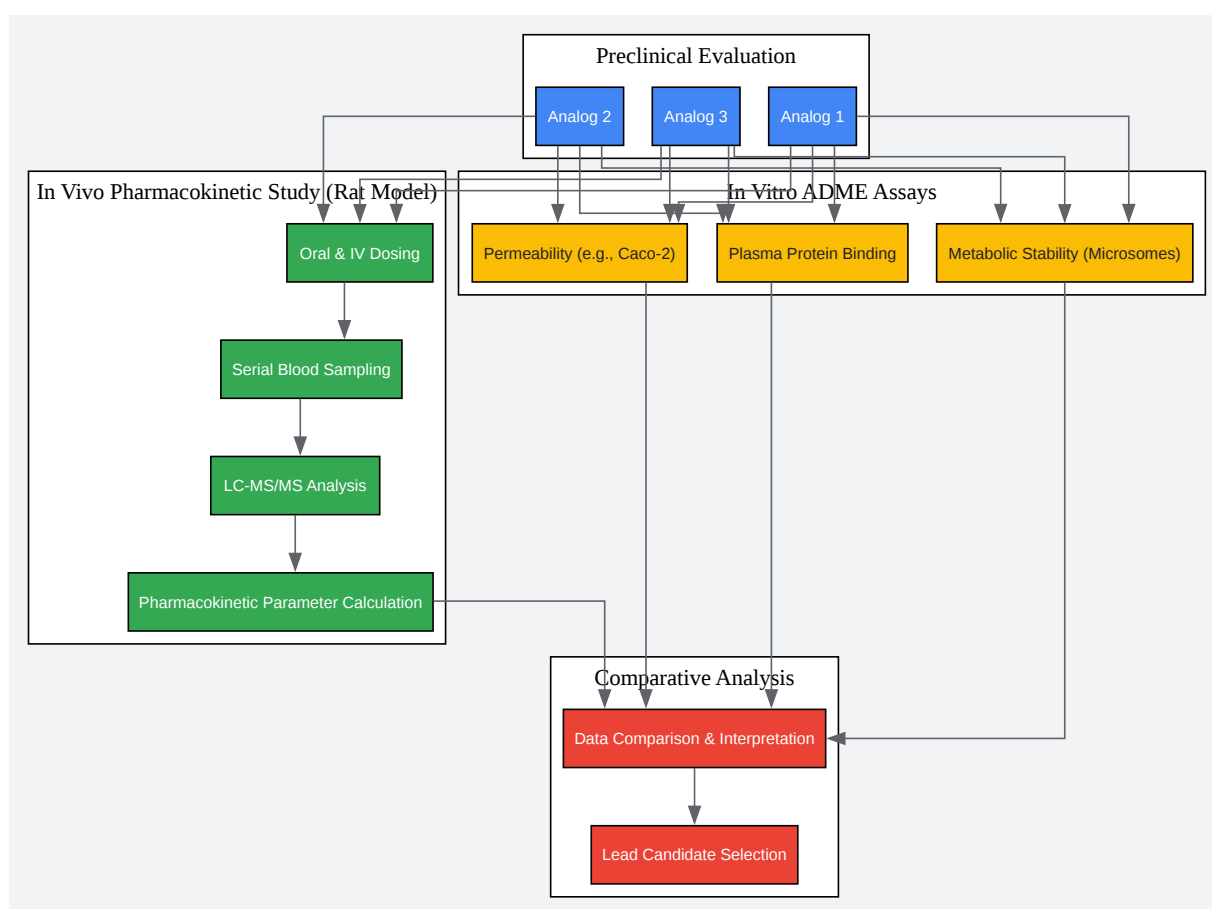
- **Blood Sampling:** Blood samples (approx. 0.2 mL) are collected from the jugular vein or tail vein at predetermined time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose) into tubes containing an anticoagulant (e.g., K2EDTA).
- **Plasma Preparation:** Blood samples are centrifuged (e.g., at 4000 rpm for 10 minutes at 4°C) to separate the plasma. The plasma is then stored at -80°C until analysis.
- **Bioanalysis:** Plasma concentrations of the parent drug and any major metabolites are determined using a validated LC-MS/MS (Liquid Chromatography with tandem mass spectrometry) method.^[4] This involves protein precipitation, liquid-liquid extraction, or solid-phase extraction followed by chromatographic separation and mass spectrometric detection.
- **Pharmacokinetic Analysis:** Plasma concentration-time data are analyzed using non-compartmental analysis with software such as Phoenix WinNonlin to determine key PK parameters including C_{max}, T_{max}, AUC, half-life (t_{1/2}), clearance (CL), and volume of distribution (V_d).^[5]

In Vitro Metabolic Stability Assay

- **System:** Human or rat liver microsomes (HLM or RLM) are used to assess phase I metabolism.
- **Incubation:** The test compound (e.g., 1 µM) is incubated with liver microsomes (e.g., 0.5 mg/mL protein) and a NADPH-regenerating system in a phosphate buffer at 37°C.
- **Sampling:** Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes) and the reaction is quenched with a cold organic solvent (e.g., acetonitrile) containing an internal standard.
- **Analysis:** The samples are centrifuged, and the supernatant is analyzed by LC-MS/MS to measure the disappearance of the parent compound over time.
- **Data Analysis:** The in vitro half-life (t_{1/2}) is determined from the slope of the natural log of the remaining parent compound versus time. This can be used to calculate the intrinsic clearance.

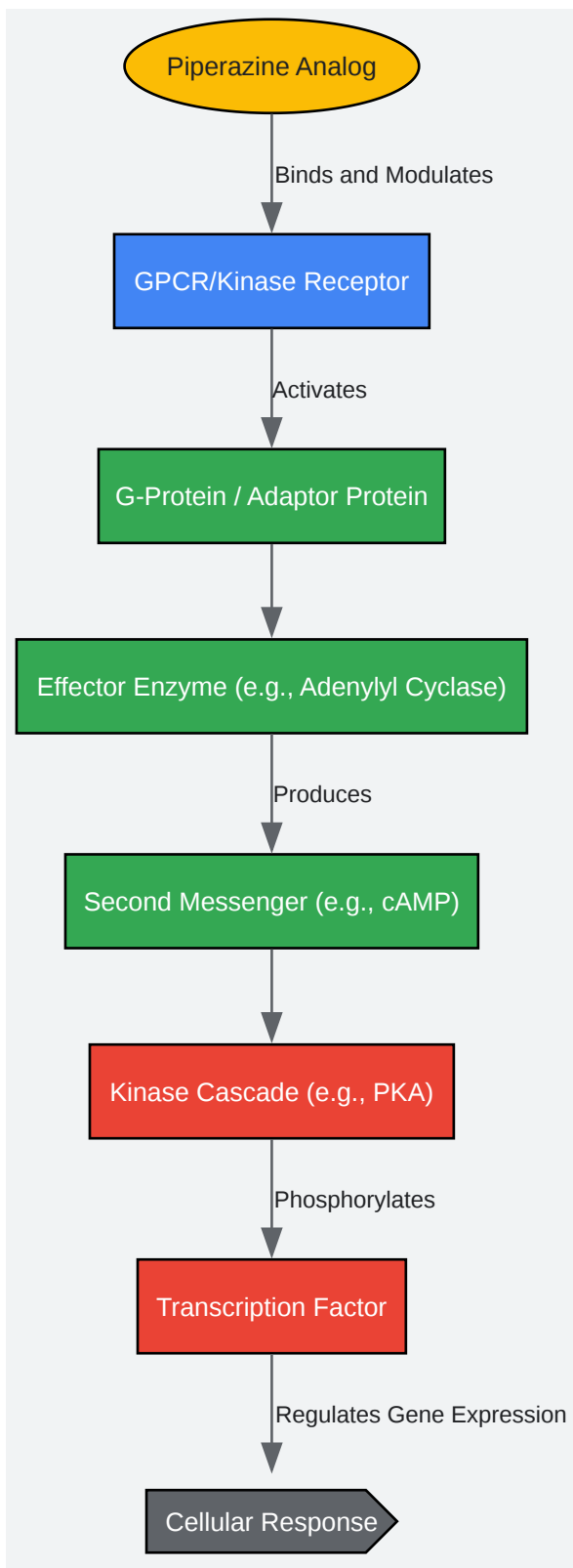
Visualizations

The following diagrams illustrate a typical experimental workflow for a comparative pharmacokinetic study and a generalized signaling pathway that could be modulated by a hypothetical **2-(Piperazin-1-yl)acetonitrile** analog.



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A typical experimental workflow for a comparative pharmacokinetic study.



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